Tri[(16-hydroxy)oleoyl]glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and 16-hydroxyoleic acid in the presence of water and a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Hydrogenation: The double bonds in the oleic acid chains can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Glycerol and 16-hydroxyoleic acid.
Oxidation: Ketones or aldehydes.
Hydrogenation: Saturated fatty acids.
Scientific Research Applications
Tri[(16-hydroxy)oleoyl]glycerol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tri[(16-hydroxy)oleoyl]glycerol involves its interaction with biological membranes and enzymes. The hydroxyl groups on the fatty acid chains can form hydrogen bonds with membrane proteins, affecting membrane fluidity and function . Additionally, the compound can be metabolized by lipases, releasing glycerol and fatty acids that participate in various metabolic pathways .
Comparison with Similar Compounds
Triolein: A triglyceride formed by esterification of glycerol with oleic acid.
Trilinolein: A triglyceride formed by esterification of glycerol with linoleic acid.
Tripalmitin: A triglyceride formed by esterification of glycerol with palmitic acid.
Comparison: Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of hydroxyl groups on the fatty acid chains, which impart additional reactivity and potential biological activity compared to other triglycerides like triolein, trilinolein, and tripalmitin .
Properties
Molecular Formula |
C57H104O9 |
---|---|
Molecular Weight |
933.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI Key |
AHVSXRZCBLACAT-ZLUULJOASA-N |
Isomeric SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
Canonical SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.